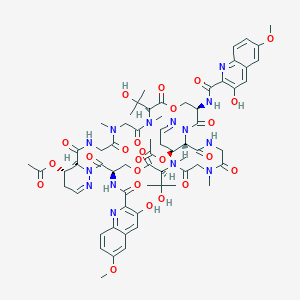
2,2',4,4'-Tétranitrobenzophénone
Vue d'ensemble
Description
2,2’,4,4’-Tetranitrobenzophenone is an organic compound with the molecular formula C13H6N4O9 and a molecular weight of 362.21 g/mol . This compound is characterized by the presence of four nitro groups attached to a benzophenone core. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
2,2’,4,4’-Tetranitrobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology and Medicine: Although not commonly used directly in biological systems, derivatives of 2,2’,4,4’-Tetranitrobenzophenone are explored for their potential biological activities.
Industry: In industrial applications, 2,2’,4,4’-Tetranitrobenzophenone is used in the production of advanced materials, including polymers and coatings.
Méthodes De Préparation
The synthesis of 2,2’,4,4’-Tetranitrobenzophenone involves several steps and specific reaction conditions. One common method includes the nitration of benzophenone derivatives. The process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the benzophenone ring .
Industrial production methods may vary, but they generally follow similar principles, with an emphasis on optimizing yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction and reduce the formation of unwanted by-products .
Analyse Des Réactions Chimiques
2,2’,4,4’-Tetranitrobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups in 2,2’,4,4’-Tetranitrobenzophenone can be displaced by nucleophiles such as morpholine.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Common reagents used in these reactions include morpholine, hydrogen gas, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and the reagents used .
Mécanisme D'action
The mechanism of action of 2,2’,4,4’-Tetranitrobenzophenone primarily involves its ability to undergo nitro-group displacement reactions. The nitro groups are electron-withdrawing, making the benzophenone core more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups onto the benzophenone scaffold .
Comparaison Avec Des Composés Similaires
2,2’,4,4’-Tetranitrobenzophenone can be compared with other nitro-substituted benzophenones, such as 2,2’,4,4’-Tetrahydroxybenzophenone. While both compounds share a benzophenone core, their functional groups impart different chemical properties and applications:
2,2’,4,4’-Tetrahydroxybenzophenone: This compound is characterized by the presence of hydroxyl groups, making it an effective UV stabilizer and absorber.
2,2’,4,4’-Tetranitrobenzophenone: In contrast, the nitro groups in 2,2’,4,4’-Tetranitrobenzophenone make it more reactive towards nucleophiles, allowing for diverse chemical modifications.
Propriétés
IUPAC Name |
bis(2,4-dinitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N4O9/c18-13(9-3-1-7(14(19)20)5-11(9)16(23)24)10-4-2-8(15(21)22)6-12(10)17(25)26/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFWLBOSKDZHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282907 | |
| Record name | 2,2',4,4'-Tetranitrobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71535-97-2 | |
| Record name | NSC48920 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC28668 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2',4,4'-Tetranitrobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)









![(+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol](/img/structure/B15876.png)

![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)

